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For Immediate Release

Watertown, MA - This guide provides a comprehensive comparison of clinical trial outcomes for
ACR-368, a selective CHK1/CHK2 inhibitor, as both a monotherapy and in combination with
other agents. The data presented is intended for researchers, scientists, and drug development
professionals to facilitate an objective evaluation of ACR-368's therapeutic potential.

ACR-368 (also known as prexasertib) is a clinical-stage therapeutic that targets the critical cell
cycle checkpoint kinases, CHK1 and CHK2.[1] Its mechanism of action disrupts the DNA
damage response in cancer cells, leading to mitotic catastrophe and apoptosis. Clinical
investigations are currently underway to evaluate its efficacy in various solid tumors, with a
particular focus on a precision medicine approach guided by the proprietary OncoSignature®
biomarker test.[2]

Efficacy of ACR-368 Monotherapy in
OncoSignature® Positive Patients

ACR-368 monotherapy is being evaluated in a Phase 1b/2 basket study (NCT05548296) for
patients with platinum-resistant ovarian carcinoma, endometrial adenocarcinoma, and
urothelial carcinoma who are identified as OncoSignature® positive.[3] The OncoSignature®
test is a predictive precision proteomics-based assay designed to identify patients most likely to
respond to ACR-368.[1]
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Recent clinical data has demonstrated promising activity for ACR-368 monotherapy in this
patient population. In a cohort of OncoSignature-positive patients with ovarian and endometrial
cancers, a confirmed Overall Response Rate (ORR) of 50% was observed.[2] More specifically,
in patients with endometrial cancer, an updated interim analysis revealed a confirmed ORR of
62.5%.[4] Notably, the median Duration of Response (DoR) in the endometrial cancer cohort
had not been reached at the time of data cutoff, with all responding patients remaining on
therapy for approximately 6 months, suggesting the potential for durable responses.[1]

ACR-368 Combination Therapy in OncoSignature®
Negative Patients

For patients identified as OncoSignature® negative, the NCT05548296 trial is investigating
ACR-368 in combination with ultra-low dose gemcitabine.[3] The rationale for this combination
is based on preclinical data suggesting that gemcitabine may sensitize cancer cells to ACR-
368.

Initial results from the combination therapy arm in OncoSignature-negative patients with
ovarian or endometrial cancers have shown encouraging signs of clinical activity.[2] In this
cohort, 8 out of 16 patients achieved stable disease.[2]

Quantitative Data Summary

The following tables summarize the key efficacy and safety findings from the clinical trials of
ACR-368 as a monotherapy and in combination therapy.

Table 1: Efficacy of ACR-368 Monotherapy (OncoSignature® Positive Patients)
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Overall 95% .
L Number of ) Duration of
Indication . Response Confidence
Patients (n) Response
Rate (ORR) Interval (Cl)
(mDoR)
Ovarian &
Endometrial 10 50% - Not Reached
Cancer
. i Not Reached (~6
Endometrial 8 (efficacy-
62.5% 30.4 - 86.5 months at data
Cancer evaluable)

cut-off)

Table 2: Efficacy of ACR-368 Combination Therapy with Gemcitabine (OncoSignature®

Negative Patients)

Indication

Number of Patients (n)

Outcome

Ovarian & Endometrial Cancer 16

8 patients (50%) achieved
Stable Disease

Table 3: Safety Profile of ACR-368

Common Treatment-Related Adverse

Thera
R Events (TRAES)
Predominantly transient and reversible
mechanism-based hematological AEs, typically
Monotherapy occurring in the first 1-2 cycles. Notable

absence of long-lasting myelosuppression and

severe non-hematological AEs.[4]

Combination with Gemcitabine

The adverse event profile was reported to be
consistent with past trials of ACR-368, with
predominantly reversible and transient
mechanism-based hematological adverse

events.[2]
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Experimental Protocols

NCT05548296: A Phase 1b/2 Basket Study of ACR-368

This is an open-label, multicenter, Phase 1b/2 basket study designed to evaluate the efficacy
and safety of ACR-368.[3]

o Patient Population: Adult subjects with platinum-resistant ovarian carcinoma, endometrial
adenocarcinoma, or urothelial carcinoma.[3]

o Biomarker Stratification: Patients undergo a tumor biopsy to determine their OncoSignature®
status.[3]

e Treatment Arms:
o Arm 1 (OncoSignature® Positive): ACR-368 monotherapy.[3]

o Arm 2 (OncoSignature® Negative): ACR-368 in combination with ultra-low dose
gemcitabine.[3]

e Primary Endpoints:
o Arm 1: Overall Response Rate (ORR) per RECIST v1.1.

o Arm 2: Safety, tolerability, and determination of the recommended Phase 2 dose of the
combination, followed by ORR.

o Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), and
Overall Survival (OS).

OncoSignature® Assay Methodology

The ACR-368 OncoSignature® test is a predictive companion diagnostic. It utilizes a
proteomics-based approach to identify patients whose tumors are most likely to be sensitive to
ACR-368.[1] The assay is performed on pretreatment tumor biopsies.[1]

Visualizing the Mechanism and Workflow
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To further elucidate the scientific basis of ACR-368 and the clinical trial design, the following

diagrams are provided.

ACR-368 Mechanism of Action
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Caption: ACR-368 inhibits CHK1/CHK2, leading to apoptosis.

NCT05548296 Trial Workflow
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Caption: Patient stratification in the NCT05548296 trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. ClinicalTrials.gov [clinicaltrials.gov]
e 2. onclive.com [onclive.com]
o 3. Acrivon Therapeutics to Host Virtual Investor Event to [globenewswire.com]

e 4. Acrivon Therapeutics to Present at the 42nd Annual J.P. Morgan Healthcare Conference -
Acrivon Therapeutics, Inc. [ir.acrivon.com]

 To cite this document: BenchChem. [ACR-368: A Comparative Analysis of Monotherapy and
Combination Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10787821#acr-368-monotherapy-versus-
combination-therapy-outcomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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